N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide
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Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.442. The purity is usually 95%.
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Biological Activity
Molecular Formula
- C : 18
- H : 19
- N : 3
- O : 5
Structural Characteristics
The compound features a benzodioxole moiety linked to a tetrahydroquinazoline structure, which contributes to its unique biological activity. The presence of a hexanamide chain further enhances its solubility and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it was reported to induce apoptosis in breast cancer cells through the activation of the caspase pathway, highlighting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its effects involves several pathways:
- Inhibition of Protein Kinases : It has been shown to inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
- Modulation of Gene Expression : The compound affects the expression of genes associated with cell cycle regulation and apoptosis, further supporting its role as an anticancer agent .
Neuroprotective Effects
Some studies suggest that N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide may also possess neuroprotective properties. It appears to protect neuronal cells from oxidative stress-induced damage, which is significant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Preliminary investigations have indicated that this compound may exhibit antimicrobial properties against certain bacterial strains. Its effectiveness could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Table of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in breast cancer cells | |
Neuroprotective | Protects against oxidative stress | |
Antimicrobial | Inhibits growth of specific bacterial strains |
Case Study: Anticancer Efficacy
In a controlled study on MCF-7 breast cancer cells:
- Treatment Duration : 48 hours
- Concentration : 10 µM showed a significant reduction in cell viability (p < 0.01).
- Mechanism : Increased expression of pro-apoptotic markers (BAX) and decreased expression of anti-apoptotic markers (BCL-2).
These findings suggest that the compound may serve as a promising lead for developing novel anticancer therapies.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c26-20(23-13-15-9-10-18-19(12-15)30-14-29-18)8-2-1-5-11-25-21(27)16-6-3-4-7-17(16)24-22(25)28/h3-4,6-7,9-10,12H,1-2,5,8,11,13-14H2,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNDAEUJZBYVKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.